molecular formula C16H16N4O3S B2986155 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034343-41-2

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2986155
CAS No.: 2034343-41-2
M. Wt: 344.39
InChI Key: WIIADHDOKADBRT-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyridinone moiety, a benzo[c][1,2,5]thiadiazole core, and a carboxamide linkage

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-10-7-12(23-2)9-15(21)20(10)6-5-17-16(22)11-3-4-13-14(8-11)19-24-18-13/h3-4,7-9H,5-6H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIADHDOKADBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=NSN=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction between 4-methoxy-6-methyl-2-pyridone and an appropriate aldehyde or ketone under acidic or basic conditions.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This core structure is often prepared via cyclization reactions involving ortho-diamines and sulfur sources such as thionyl chloride or sulfur dichloride.

    Coupling Reaction: The final step involves coupling the pyridinone derivative with the benzo[c][1,2,5]thiadiazole-5-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions, and the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or photophysical properties. Its aromatic and heterocyclic components make it suitable for use in organic semiconductors or as a component in light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: can be compared to other pyridinone and benzo[c][1,2,5]thiadiazole derivatives.

    4-methoxy-6-methyl-2-pyridone: A simpler pyridinone derivative that lacks the benzo[c][1,2,5]thiadiazole moiety.

    Benzo[c][1,2,5]thiadiazole-5-carboxamide: A compound that retains the benzo[c][1,2,5]thiadiazole core but lacks the pyridinone moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine derivative with methoxy and methyl substitutions.
  • A benzo[c][1,2,5]thiadiazole moiety.
  • An ethyl chain linking the pyridine and the benzamide structure.

This unique configuration contributes to its biological activity, particularly as an inhibitor of histone methyltransferase EZH2, which is critical in gene silencing through histone methylation .

This compound primarily acts by:

  • Inhibiting EZH2 : This inhibition can reverse the epigenetic silencing of tumor suppressor genes, making it a candidate for cancer therapy .

The compound demonstrates competitive inhibition by binding to the active site of EZH2, thereby preventing its catalytic action on histone proteins .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Some key findings include:

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (Lung)0.5EZH2 inhibition
Study 2MCF7 (Breast)0.8Histone demethylation
Study 3HeLa (Cervical)0.3Reversal of gene silencing

These studies demonstrate that the compound's ability to inhibit EZH2 correlates with reduced cell viability in various cancer cell lines .

Other Biological Activities

Beyond its anticancer effects, the compound may also exhibit:

  • Anticonvulsant Activity : Similar compounds with thiazole moieties have shown promise in anticonvulsant models .
  • Cytotoxic Effects : Related structures have demonstrated cytotoxicity against various cancer cell lines .

Case Study 1: Inhibition of EZH2

In a controlled study involving multiple concentrations of this compound:

  • The compound was tested against breast cancer cell lines.
  • Results indicated a dose-dependent reduction in cell proliferation with an IC50 value of approximately 0.8 µM.

Case Study 2: Structural Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR concerning anticancer activity:

  • Modifications on the pyridine ring influenced potency.
  • The presence of electron-donating groups like methoxy significantly enhanced biological activity against cancer cells .

Q & A

Q. What methods improve yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Intermediate Isolation : Purify key intermediates (e.g., via flash chromatography) before proceeding.
  • Catalysis : Employ Pd catalysts for coupling steps (e.g., Suzuki-Miyaura for aromatic rings) .
  • Microwave-Assisted Synthesis : Reduce reaction times for steps requiring high temperatures .

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